![molecular formula C21H19N3O5 B2707362 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide CAS No. 877657-65-3](/img/structure/B2707362.png)
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide
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Description
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide is a useful research compound. Its molecular formula is C21H19N3O5 and its molecular weight is 393.399. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
Research on structurally related compounds to 2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide has identified potential anticancer properties. A study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives. The synthesized compounds showed appreciable cancer cell growth inhibition against a variety of cancer cell lines, indicating the potential of these structures in anticancer drug development (Al-Sanea et al., 2020).
Anti-inflammatory and Analgesic Properties
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibitory activity on cyclooxygenase enzymes (COX-1/COX-2) and showed promising analgesic and anti-inflammatory activities, suggesting their utility in treating related conditions (Abu‐Hashem et al., 2020).
Imaging and Diagnostic Applications
In the field of diagnostic imaging, particularly positron emission tomography (PET), compounds with a structure closely related to this compound have been synthesized and evaluated. Dollé et al. (2008) reported the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This demonstrates the compound's potential application in neurology and oncology for imaging specific protein expressions (Dollé et al., 2008).
Antimicrobial Activity
Research into compounds structurally similar to this compound has also uncovered antimicrobial properties. Kerru et al. (2019) prepared a series of N-(substituted phenyl)-2-(4-oxo-5-(4-(thieno[2,3-d]-pyrimidin-4-yloxy)benzylidene)-2-thioxothiazolidin-3-yl)acetamide derivatives that exhibited potent antibacterial activity against various strains, including E. coli and B. subtilis, indicating the potential of these compounds in developing new antimicrobial agents (Kerru et al., 2019).
properties
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O5/c1-28-12-11-22-17(25)13-23-18-15-9-5-6-10-16(15)29-19(18)20(26)24(21(23)27)14-7-3-2-4-8-14/h2-10H,11-13H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZPREWWBUQRFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3)OC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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